[(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate
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Overview
Description
[(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate is a complex organic compound characterized by its unique structure, which includes an indole core and butoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of butoxybenzoyl groups. Common reagents used in these reactions include butyl bromide, benzoyl chloride, and indole derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
[(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: This compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole core structure and may have similar chemical properties and reactivity.
Butoxybenzoyl compounds: These compounds contain butoxybenzoyl groups and may exhibit similar biological activities.
Other substituted indoles: These compounds have various substituents on the indole core, which can influence their chemical and biological properties.
Properties
IUPAC Name |
[(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O6/c1-3-5-19-36-23-15-11-21(12-16-23)28(33)32-26-10-8-7-9-25(26)27(29(32)34)31-38-30(35)22-13-17-24(18-14-22)37-20-6-4-2/h7-18H,3-6,19-20H2,1-2H3/b31-27- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOZWNSFIULUAC-QVTSOHHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=NOC(=O)C4=CC=C(C=C4)OCCCC)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3/C(=N/OC(=O)C4=CC=C(C=C4)OCCCC)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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